molecular formula C30H26N2O3 B11512139 12-[4-(benzyloxy)-3-methoxyphenyl]-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one

12-[4-(benzyloxy)-3-methoxyphenyl]-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one

Cat. No.: B11512139
M. Wt: 462.5 g/mol
InChI Key: JWKLRGWJBXPOJR-UHFFFAOYSA-N
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Description

12-[4-(Benzyloxy)-3-methoxyphenyl]-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-[4-(benzyloxy)-3-methoxyphenyl]-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one typically involves multiple steps, starting from simpler aromatic compounds. One common approach is the benzylation of 4-hydroxy-3-methoxyphenylacetic acid, followed by further cyclization and functionalization steps . The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for larger volumes, and ensuring consistent quality control. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

12-[4-(Benzyloxy)-3-methoxyphenyl]-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.

    Substitution: This reaction can replace specific atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium hypochlorite, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions could introduce new functional groups, such as halogens or alkyl groups.

Scientific Research Applications

12-[4-(Benzyloxy)-3-methoxyphenyl]-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action for 12-[4-(benzyloxy)-3-methoxyphenyl]-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 12-[4-(benzyloxy)-3-methoxyphenyl]-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one apart is its complex structure, which combines multiple aromatic rings and functional groups. This complexity allows for a wide range of chemical reactions and interactions, making it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C30H26N2O3

Molecular Weight

462.5 g/mol

IUPAC Name

12-(3-methoxy-4-phenylmethoxyphenyl)-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one

InChI

InChI=1S/C30H26N2O3/c1-34-27-17-20(12-15-26(27)35-18-19-7-3-2-4-8-19)28-29-21-9-6-16-31-22(21)13-14-24(29)32-23-10-5-11-25(33)30(23)28/h2-4,6-9,12-17,28,32H,5,10-11,18H2,1H3

InChI Key

JWKLRGWJBXPOJR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2C3=C(CCCC3=O)NC4=C2C5=C(C=C4)N=CC=C5)OCC6=CC=CC=C6

Origin of Product

United States

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